2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted naphthalene derivatives with amino and methoxy functional groups. The preferred International Union of Pure and Applied Chemistry name is 2-(2-methoxynaphthalen-1-yl)ethanamine hydrochloride, which precisely describes the structural arrangement of substituents on the naphthalene ring system. The nomenclature indicates that the compound consists of a naphthalene ring bearing a methoxy group at the 2-position and an ethanamine side chain attached at the 1-position, with the entire structure existing as a hydrochloride salt.
The structural interpretation begins with the naphthalene core, which consists of two fused benzene rings arranged in a linear fashion. The naphthalene ring system contains eight carbon atoms that are not shared by the two rings, each carrying one hydrogen atom, numbered 1 through 8 in sequence around the perimeter of the molecule. The shared carbon atoms are labeled 4a (between positions 4 and 5) and 8a (between positions 8 and 1), following standard naphthalene numbering conventions. The methoxy substituent (-OCH₃) is positioned at carbon 2, while the ethanamine chain (-CH₂CH₂NH₂) is attached at carbon 1, creating a specific substitution pattern that influences the compound's overall chemical properties.
The hydrochloride salt formation occurs through protonation of the primary amine group by hydrochloric acid, resulting in the formation of an ammonium chloride salt. This salt formation significantly enhances the compound's water solubility and stability compared to the free base form. The systematic naming also accounts for the stereochemical relationship between the substituents, where the 1,2-disubstitution pattern on the naphthalene ring creates potential for restricted rotation and conformational preferences.
Molecular Formula and Weight Analysis
The molecular formula of 2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride is C₁₃H₁₆ClNO, reflecting the complete composition including the hydrochloride salt. The molecular weight is precisely determined to be 237.73 grams per mole, which accounts for all constituent atoms in their natural isotopic abundances. This molecular weight calculation includes thirteen carbon atoms, sixteen hydrogen atoms, one nitrogen atom, one oxygen atom, and one chlorine atom from the hydrochloric acid component.
Table 1: Molecular Composition Analysis
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 13 | 12.011 | 156.143 |
| Hydrogen | 16 | 1.008 | 16.128 |
| Nitrogen | 1 | 14.007 | 14.007 |
| Oxygen | 1 | 15.999 | 15.999 |
| Chlorine | 1 | 35.453 | 35.453 |
| Total | 32 | - | 237.730 |
The free base form of the compound has the molecular formula C₁₃H₁₅NO with a corresponding molecular weight of 201.26 grams per mole. The difference of 36.47 grams per mole between the hydrochloride salt and the free base represents the addition of one hydrogen chloride molecule (HCl, molecular weight 36.458 g/mol). This relationship demonstrates the stoichiometric 1:1 ratio between the organic base and the acid component in the salt formation.
The molecular formula analysis reveals several important structural features. The presence of thirteen carbon atoms indicates a substantial aromatic system with additional aliphatic carbons from the methoxy and ethanamine substituents. The nitrogen-to-carbon ratio of 1:13 suggests a primary amine functionality, while the single oxygen atom corresponds to the methoxy group. The relatively high hydrogen count reflects both aromatic and aliphatic hydrogen atoms distributed throughout the structure.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The primary Chemical Abstracts Service registry number for this compound is 156482-73-4, which serves as the definitive identifier for this specific compound in chemical databases and regulatory systems. This Chemical Abstracts Service number distinguishes the compound from closely related isomers and ensures accurate identification in scientific literature and commercial applications. The Environmental Protection Agency DSSTox Substance Identifier DTXSID80599386 provides additional regulatory tracking capabilities for environmental and toxicological assessments.
Table 2: Chemical Identifier Compilation
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 156482-73-4 |
| Environmental Protection Agency DSSTox Substance Identifier | DTXSID80599386 |
| MDL Number | MFCD11226484 |
| InChI Key | VICYBFXTDOLALA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)CCN.Cl |
The International Chemical Identifier (InChI) code provides a unique structural representation: InChI=1S/C13H15NO.ClH/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14;/h2-7H,8-9,14H2,1H3;1H. This identifier encodes the complete molecular structure in a standardized format that can be interpreted by chemical software and databases worldwide. The corresponding InChI Key VICYBFXTDOLALA-UHFFFAOYSA-N serves as a shortened hash representation of the full InChI code, facilitating database searches and cross-referencing.
Alternative nomenclature includes 1-naphthaleneethanamine, 2-methoxy-, hydrochloride (1:1), which follows Chemical Abstracts Service naming conventions. The Simplified Molecular Input Line Entry System (SMILES) notation COC1=C(C2=CC=CC=C2C=C1)CCN.Cl provides a linear representation of the molecular structure that can be readily interpreted by computational chemistry software. These various identifier systems ensure comprehensive coverage for literature searches, regulatory compliance, and chemical database management.
It is crucial to distinguish this compound from the closely related isomer 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride, which bears Chemical Abstracts Service number 139525-77-2. The positional difference in methoxy substitution (2-position versus 7-position) creates distinct chemical entities with potentially different biological and chemical properties, emphasizing the importance of precise identification using the correct Chemical Abstracts Service registry numbers.
Stereochemical Considerations in Naphthalene Substitution Patterns
The stereochemical analysis of this compound requires consideration of the naphthalene ring system's inherent structural properties and the potential for conformational restrictions arising from substituent interactions. Naphthalene exhibits unique bonding characteristics where the carbon-carbon bonds are not equivalent in length, with bonds C1-C2, C3-C4, C5-C6, and C7-C8 measuring approximately 1.37 Ångströms, while other carbon-carbon bonds extend to about 1.42 Ångströms. This bond length variation influences the electronic distribution and substitution reactivity patterns across the naphthalene framework.
The 1,2-disubstitution pattern in this compound creates potential for atropisomerism, a form of stereoisomerism arising from hindered rotation about single bonds. Atropisomers are stereoisomers that result from restricted rotation where energy barriers due to steric strain create sufficient impedance to allow isolation of individual rotational conformers. In naphthalene derivatives, atropisomerism can occur when bulky substituents are positioned adjacent to each other, leading to significant rotational barriers around the carbon-carbon bond connecting the naphthalene ring to the substituent.
Table 3: Naphthalene Position Classifications
| Position Type | Carbon Numbers | Characteristics |
|---|---|---|
| Alpha Positions | 1, 4, 5, 8 | Adjacent to ring fusion |
| Beta Positions | 2, 3, 6, 7 | Non-adjacent to ring fusion |
| Substitution Pattern | 1,2-disubstituted | Ortho relationship |
| Stereochemical Implication | Potential atropisomerism | Hindered rotation |
The stereochemical stability of atropisomers is classified based on their half-life of racemization at physiological temperature (37°C). Class 1 atropisomers exhibit half-lives less than 60 seconds, Class 2 atropisomers show half-lives between 60 seconds and 4.5 years, and Class 3 atropisomers demonstrate half-lives exceeding 4.5 years. The classification of this compound would depend on the specific steric interactions between the methoxy group and the ethanamine substituent, as well as any potential intramolecular hydrogen bonding that might stabilize particular conformations.
Research in atropisomeric naphthalene derivatives has demonstrated that nonbiaryl nitrogen-carbon atropisomers can be stabilized through intramolecular hydrogen bonding. The presence of both an amine group and a methoxy group in adjacent positions creates the possibility for such stabilizing interactions. The methoxy oxygen could potentially engage in hydrogen bonding with the amine hydrogen atoms, creating preferential conformations that exhibit reduced rotational freedom around the naphthalene-substituent bonds.
Properties
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14;/h2-7H,8-9,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICYBFXTDOLALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599386 | |
| Record name | 2-(2-Methoxynaphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156482-73-4 | |
| Record name | 2-(2-Methoxynaphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thanomin-Based Azeotropic Dehydration (Patent CN103936599A)
This four-step method begins with the condensation of thanomin (2-aminoethanol) and benzaldehyde derivatives to form a benzyl imine intermediate. Key steps include:
- Imine Formation : Thanomin reacts with benzaldehyde in toluene under reflux (80–145°C) for 8–16 hours, achieving azeotropic dehydration to yield 2-benzyliminoethanol .
- Methylation : The imine intermediate is treated with methyl carbonate in the presence of NaOH, resulting in N-benzyl-2-methoxyethylamine after 2–5 hours at 0–60°C.
- Deprotection : Hydrochloric acid hydrolysis cleaves the benzyl group, generating 2-methoxyethylamine hydrochloride in aqueous solution.
- Purification : Azeotropic dehydration with toluene, followed by alkalization and distillation, yields the final product with 84% recovery and >99.7% purity.
Advantages :
- Avoids high-pressure conditions, enhancing safety.
- Solvent recovery reduces waste (toluene reuse decreases costs by ~30%).
- Scalable to multi-kilogram batches with consistent purity.
Limitations :
- Prolonged dehydration steps (10–18 hours) increase energy consumption.
- Requires careful pH control during deprotection to prevent byproducts.
Gabriel Synthesis Adaptation
The classical Gabriel method involves phthalimide alkylation, but modifications are required for naphthyl derivatives:
- Phthalimide Protection : 2-Methoxy-1-naphthaldehyde is reacted with phthalimide under Mitsunobu conditions (DIAD, PPh3) to form the protected amine.
- Hydrazinolysis : Hydrazine hydrate cleaves the phthalimide group, releasing the free amine.
- Hydrochloride Formation : The amine is treated with HCl in ethanol to precipitate the hydrochloride salt.
Yield : 65–72% (lower than azeotropic method due to side reactions during protection).
Purity : 98.5–99.2% (requires recrystallization for pharmaceutical-grade material).
Nitrile Hydrogenation Route
This two-step approach leverages nitrile intermediates:
- Cyanoethylation : 2-Methoxy-1-naphthol reacts with acrylonitrile in basic conditions to form 2-(2-methoxy-1-naphthyl)propionitrile .
- Catalytic Hydrogenation : Raney nickel catalyzes the reduction of the nitrile to the primary amine, followed by HCl quenching.
Conditions :
Drawbacks :
- High-pressure equipment increases capital costs.
- Risk of over-reduction to secondary amines.
Reductive Amination of Ketones
A ketone intermediate is generated and subsequently aminated:
- Ketone Synthesis : Friedel-Crafts acylation of 2-methoxynaphthalene with chloroacetyl chloride yields 2-methoxy-1-naphthyl methyl ketone .
- Reductive Amination : Sodium cyanoborohydride reduces the ketone in the presence of ammonium acetate, forming the amine.
Yield : 60–68% (lower due to competing side reactions).
Optimization : Using NaBH(OAc)3 improves selectivity, raising yields to 75%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Environmental Impact |
|---|---|---|---|---|
| Azeotropic Dehydration | 84 | 99.7 | Low | Low (solvent recovery) |
| Gabriel Synthesis | 72 | 99.2 | Moderate | Moderate |
| Nitrile Hydrogenation | 78 | 98.8 | High | High (H2 pressure) |
| Reductive Amination | 75 | 98.5 | Moderate | Moderate |
Key Observations :
- The azeotropic method (CN103936599A) outperforms others in yield, cost, and sustainability.
- Nitrile hydrogenation is less favorable due to safety risks and equipment requirements.
Industrial-Scale Optimization Strategies
Solvent Selection and Recovery
Toluene and methanol are preferred for their azeotropic properties and low toxicity. Patent CN103936599A reports 95% solvent recovery via distillation, reducing raw material costs by 25%.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(2-Methoxy-1-naphthyl)ethanal or 2-(2-Methoxy-1-naphthyl)ethanoic acid.
Reduction: 2-(2-Methoxy-1-naphthyl)ethanamine.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-(7-methoxynaphthalen-1-yl)ethanamine hydrochloride typically involves several steps, including the reaction of naphthalene derivatives with amines under controlled conditions. A common method includes using Raney nickel as a catalyst in hydrogenation reactions, yielding high purity products (up to 99.9%) .
Key Synthetic Routes:
- Hydrogenation of Naphthalene Derivatives: Utilizing methanol and ammonia in the presence of hydrogen gas and Raney nickel.
- Chemical Modifications: Further functionalization can be achieved through acylation or alkylation processes to enhance biological activity .
Biological Activities
Research has identified various biological activities associated with 2-(7-methoxynaphthalen-1-yl)ethanamine hydrochloride. Notably, it has shown promise as an inhibitor in enzyme assays, particularly against proteases and other target enzymes.
Inhibitory Potency:
The compound has been evaluated for its inhibitory effects on different enzymes, with varying IC50 values indicating its potency. For instance:
| Compound | R Group | IC50 (μM) |
|---|---|---|
| Lead | 2-Me | 8.7 ± 0.7 |
| 5h | 1-Naphthyl | 2.3 ± 0.1 |
| 21 | 1-Naphthyl | 22.6 ± 6.9 |
| 24 | 1-Naphthyl | 0.56 ± 0.03 |
These results suggest that modifications to the naphthyl ring significantly influence the compound's inhibitory activity .
Therapeutic Applications
The compound's structural characteristics make it a candidate for several therapeutic applications:
- Antiviral Agents: Its potential as an inhibitor of viral proteases positions it as a candidate for antiviral drug development, particularly against coronaviruses .
- Neuroprotective Properties: Some studies indicate that derivatives of this compound may exhibit neuroprotective effects, making them suitable for research in neurodegenerative diseases .
- Antidepressant Activity: The compound's similarity to known antidepressants suggests it may have mood-enhancing properties, warranting further investigation in the context of mental health treatments .
Case Studies
Several studies have documented the applications of this compound in various research settings:
- SARS-CoV Protease Inhibition: A study demonstrated that derivatives of naphthalene-based amines effectively inhibited SARS-CoV proteases, showcasing their potential in treating viral infections .
- Neuroprotection Research: In vitro studies have highlighted the neuroprotective effects of naphthalene derivatives against oxidative stress-induced neuronal damage, suggesting therapeutic implications for conditions like Alzheimer's disease .
- Mood Disorders: Preliminary investigations into the antidepressant-like effects of related compounds have shown promise in animal models, indicating a potential pathway for developing new antidepressants .
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Methoxy Substitution
2-(7-Methoxynaphthalen-1-yl)ethanamine Hydrochloride
- CAS No.: 139525-77-2
- Molecular Formula: C₁₃H₁₅NO·HCl
- Molecular Weight : 237.73 g/mol
- Key Difference : Methoxy group at the 7-position instead of the 2-position on the naphthalene ring.
- Implications : Altered electronic distribution and steric effects may influence receptor binding. This isomer is less studied but shares similar synthetic routes .
Core Structure Variations
2-(Naphthalen-1-yl)ethanamine Hydrochloride
- CAS No.: Not explicitly provided (synthesized in ).
- Molecular Formula : C₁₂H₁₃N·HCl
- Molecular Weight : 207.70 g/mol
- Key Difference : Lacks the methoxy group, simplifying the aromatic system.
- Synthesis : Prepared via transition metal-free catalytic reduction of acetamide precursors .
- Applications : Intermediate for bioactive molecules; reduced polarity compared to methoxy analogs.
(2-Ethylnaphthalen-1-yl)methanamine Hydrochloride
- CAS No.: 2137791-77-4
- Molecular Formula : C₁₃H₁₆ClN
- Molecular Weight : 221.73 g/mol
- Key Difference : Ethyl substituent at the 2-position and a methanamine (shorter chain) instead of ethanamine.
- Implications : Increased lipophilicity due to the ethyl group; shorter chain may reduce steric hindrance in binding pockets .
Substituent Modifications
2-(2-Methoxyphenoxy)ethylamine Hydrochloride
- CAS No.: Not explicitly provided (see ).
- Molecular Formula: C₉H₁₄ClNO₂
- Molecular Weight : 203.67 g/mol
- Key Difference: Phenoxy ring instead of naphthalene.
- 7) alters electronic effects .
5-Fluorotryptamine Hydrochloride
- CAS No.: Not explicitly provided (see ).
- Molecular Formula : C₁₀H₁₁FN₂·HCl
- Molecular Weight : 214.66 g/mol
- Key Difference : Indole ring with a 5-fluoro substituent instead of naphthalene.
Pharmacologically Relevant Analogs
RS-17053 (Alpha-1A Adrenoceptor Antagonist)
- Structure: N-[2-(2-Cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamine hydrochloride.
- Key Difference: Complex substituents (cyclopropylmethoxy, indole) enhance selectivity for α₁A-adrenoceptors.
- Pharmacology : High affinity (pKi 9.1–9.9) for α₁A receptors in rat tissues but lower affinity (pA₂ ~7.5) in human prostate, suggesting species-specific receptor heterogeneity .
Data Table: Structural and Pharmacological Comparison
Key Research Findings
- Methoxy Position : The 2-methoxy group in the target compound may optimize steric and electronic interactions with hydrophobic receptor pockets compared to 7-methoxy isomers .
- Species-Specific Activity : RS-17053’s lower affinity in human tissues highlights the importance of testing analogs across species .
- Synthetic Accessibility : Transition metal-free methods (e.g., ) enable scalable synthesis of ethanamine derivatives, critical for drug development.
Biological Activity
2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride, a compound with the molecular formula C13H15NO·HCl and a molecular weight of 237.73 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It is believed to act as a selective serotonin reuptake inhibitor (SSRI) and may also influence dopaminergic pathways. This dual action can contribute to its potential therapeutic effects in mood disorders and other neurological conditions.
Biological Activity Overview
Recent studies have explored the compound's efficacy in various biological contexts:
- Antidepressant Effects : Research indicates that this compound exhibits antidepressant-like effects in animal models. These effects are likely mediated through serotonin receptor modulation.
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly against specific cancer cell lines.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antidepressant Activity : A study demonstrated that administration of this compound resulted in significant reductions in depressive behavior in rodent models when compared to control groups .
- Neuroprotection : In vitro studies showed that the compound could reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents, indicating its potential as a neuroprotective agent .
- Anticancer Activity : The compound was evaluated against various cancer cell lines, showing cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Significant reduction in depressive behavior | |
| Neuroprotective | Reduced apoptosis in neuronal cultures | |
| Anticancer | Cytotoxicity against cancer cell lines |
Table 2: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| U-937 (Leukemia) | 10.5 |
| HeLa (Cervical Cancer) | 12.3 |
Q & A
Basic: What are the established synthetic routes for 2-(2-Methoxy-1-naphthyl)-1-ethanamine hydrochloride?
The synthesis typically involves multi-step organic transformations. A common approach includes:
- Condensation : Reacting a substituted naphthaldehyde (e.g., 2-methoxy-1-naphthaldehyde) with nitroethane in the presence of a base like KOH to form a β-nitrovinyl intermediate.
- Reduction : The nitro group is reduced to an amine using catalytic hydrogenation or sodium borohydride (NaBH₄) in acidic conditions .
- Hydrochloride Formation : The free amine is treated with hydrochloric acid to yield the hydrochloride salt.
Key Considerations : Purification via recrystallization or column chromatography is critical to remove intermediates and by-products. Avoid using nitroethane in excess to minimize side reactions .
Basic: How is the crystal structure of this compound validated in academic research?
Single-crystal X-ray diffraction (SCXRD) is the gold standard.
- Data Collection : High-resolution data are collected using synchrotron or rotating anode sources.
- Refinement : Programs like SHELXL (for small molecules) refine the structure, optimizing bond lengths, angles, and thermal parameters .
- Validation : Tools like PLATON or ORTEP-3 ensure structural integrity, checking for disorders, twinning, and hydrogen bonding patterns .
Example : A well-refined structure should have an R-factor < 5% and no outliers in the Ramachandran plot .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
- Experimental Replication : Confirm NMR assignments using 2D techniques (COSY, HSQC) and compare with density functional theory (DFT)-predicted chemical shifts.
- Dynamic Effects : Account for solvent polarity, temperature, and conformational flexibility, which may cause deviations from computed values.
- Crystallographic Cross-Validation : Compare experimental X-ray bond angles/planes with computational geometry optimizations (e.g., Gaussian or ORCA) .
Advanced: What methodologies optimize the yield of this compound during scale-up?
- Flow Chemistry : Continuous-flow systems enhance mixing and heat transfer during nitroalkane condensation, reducing side-product formation.
- Catalytic Reductions : Replace stoichiometric NaBH₄ with catalytic transfer hydrogenation (e.g., Pd/C with ammonium formate) for greener synthesis.
- Process Analytics : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .
Advanced: How can the methoxy group be selectively modified for structure-activity relationship (SAR) studies?
- Demethylation : Treat with BBr₃ in dichloromethane at −78°C to convert methoxy to hydroxyl, enabling further functionalization (e.g., sulfonation or glycosylation) .
- Protection/Deprotection : Use silyl protecting groups (e.g., TBSCl) to temporarily block reactive sites during multi-step syntheses.
Advanced: What are the computational strategies to predict this compound’s biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against receptors like GPCRs or monoamine transporters.
- Pharmacophore Modeling : Identify key motifs (e.g., amine, naphthyl group) that align with known ligands of serotonin or adrenergic receptors.
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and conformational dynamics .
Basic: What analytical techniques confirm purity and identity?
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution). Monitor at 254 nm for aromatic absorption.
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₃H₁₆ClNO requires m/z 237.1).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .
Advanced: How do researchers address discrepancies in toxicological data across studies?
- Dose-Response Analysis : Use Hill equation modeling to differentiate cytotoxic vs. cytostatic effects.
- Metabolite Profiling : Identify reactive intermediates (e.g., quinone imines) via LC-MS/MS that may explain toxicity variations.
- In Silico Tox Prediction : Tools like ProTox-II or Derek Nexus predict hepatotoxicity and mutagenicity, guiding in vitro validation .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation.
- Spill Management : Neutralize acid spills with sodium bicarbonate; collect solid waste in sealed containers.
- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .
Advanced: How is this compound utilized in biochemical conjugation strategies?
- Linker Synthesis : React the primary amine with N-hydroxysuccinimide (NHS) esters to form stable amide bonds for antibody-drug conjugates.
- Fluorescent Labeling : Couple with Cy5 or FITC isothiocyanate for cellular imaging studies.
- Solid-Phase Supports : Immobilize on NHS-activated sepharose for affinity chromatography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
